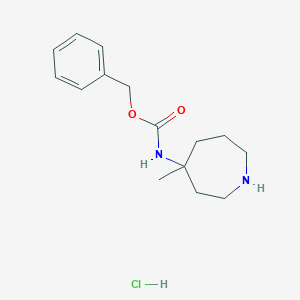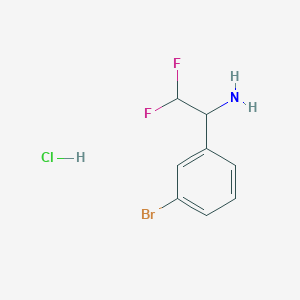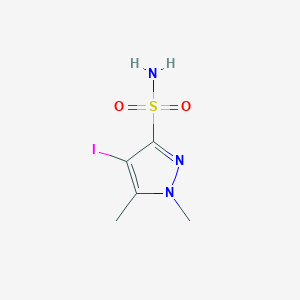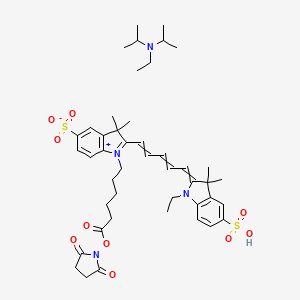
Phenyl(1-((trimethylsilyl)oxy)cyclobutyl)methanamine HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl(1-((trimethylsilyl)oxy)cyclobutyl)methanamine HCl (PTCM-HCl) is a novel compound that has recently been discovered and has shown potential in various scientific research applications. PTCM-HCl is a cyclic amine derivative that has been found to have a variety of biochemical and physiological effects. This compound has been used in laboratory experiments to study the effects of various drugs and other compounds on the body.
Wissenschaftliche Forschungsanwendungen
Phenyl(1-((trimethylsilyl)oxy)cyclobutyl)methanamine HCl has been used in various scientific research applications. It has been used to study the effects of various drugs and other compounds on the body. Additionally, it has been used to study the effects of various hormones on the body. It has also been used to study the effects of various chemicals on the brain, including neurotransmitters and proteins.
Wirkmechanismus
The exact mechanism of action of Phenyl(1-((trimethylsilyl)oxy)cyclobutyl)methanamine HCl is not yet known. However, it is believed that the compound interacts with various receptors in the body, including G-protein coupled receptors and ion channels. This interaction is thought to modulate the activity of various enzymes and proteins, which in turn affects the biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
Phenyl(1-((trimethylsilyl)oxy)cyclobutyl)methanamine HCl has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of various enzymes and proteins, including those involved in neurotransmitter and hormone production. Additionally, it has been found to act as an agonist at various G-protein coupled receptors, which can lead to a variety of physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
Phenyl(1-((trimethylsilyl)oxy)cyclobutyl)methanamine HCl has several advantages for laboratory experiments. It is relatively easy to synthesize, and it has a relatively low toxicity. Additionally, it has a relatively low cost, which makes it attractive for use in laboratory experiments. However, it has several limitations as well. It has a relatively short half-life, which can limit its use in long-term experiments. Additionally, its mechanism of action is not yet fully understood, which can make it difficult to predict the effects of the compound.
Zukünftige Richtungen
There are several potential future directions for the use of Phenyl(1-((trimethylsilyl)oxy)cyclobutyl)methanamine HCl in scientific research. One potential direction is to use the compound to study the effects of various drugs on the body. Additionally, it could be used to study the effects of various hormones on the body. It could also be used to study the effects of various chemicals on the brain, including neurotransmitters and proteins. Additionally, it could be used to study the effects of various chemical compounds on the immune system. Finally, it could be used to study the effects of various chemicals on the cardiovascular system.
Synthesemethoden
Phenyl(1-((trimethylsilyl)oxy)cyclobutyl)methanamine HCl is synthesized using a multi-step process. The first step involves the reaction of trimethylsilyl chloride with cyclobutylmethanamine in the presence of a base. This reaction produces the desired product, phenyl(1-((trimethylsilyl)oxy)cyclobutyl)methanamine. The second step involves the addition of hydrochloric acid to the reaction mixture, which results in the formation of Phenyl(1-((trimethylsilyl)oxy)cyclobutyl)methanamine HCl.
Eigenschaften
IUPAC Name |
phenyl-(1-trimethylsilyloxycyclobutyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NOSi.ClH/c1-17(2,3)16-14(10-7-11-14)13(15)12-8-5-4-6-9-12;/h4-6,8-9,13H,7,10-11,15H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYRETROSKRVCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1(CCC1)C(C2=CC=CC=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.88 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl(1-((trimethylsilyl)oxy)cyclobutyl)methanamine hcl | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6298649.png)




![2-Oxa-6-aza-spiro[3.3]heptane tosylate](/img/structure/B6298691.png)
![7-Chloro-6-(trifluoromethyl)benzo[b]thiophen-3(2H)-one](/img/structure/B6298704.png)




![tert-Butyl N-[2-(4-methyl-4-piperidyl)ethyl]carbamate oxalate](/img/structure/B6298730.png)

